2-Amino-3,3-dimethylbutanoic acid hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

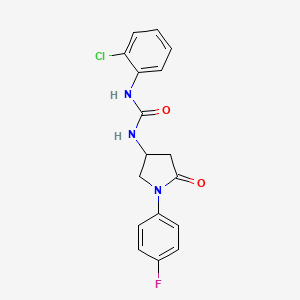

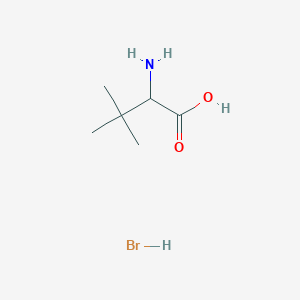

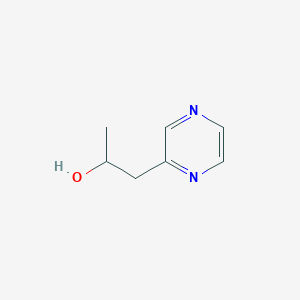

2-Amino-3,3-dimethylbutanoic acid hydrobromide is a chemical compound with the molecular formula C6H14BrNO2 . Its molecular weight is 212.08 . It is a leucine derivative .

Molecular Structure Analysis

The molecular structure of this compound consists of 6 carbon atoms, 14 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms .Scientific Research Applications

Marine-Derived Peptides and HIV Inhibition

Papuamides A-D are novel cyclic depsipeptides isolated from Papua New Guinea collections of the sponges Theonella mirabilis and Theonella swinhoei. These peptides contain unusual amino acids, including 2,3-diaminobutanoic acid or 2-amino-2-butenoic acid residues. Papuamides A and B demonstrated significant in vitro inhibition of HIV-1RF infection in human T-lymphoblastoid cells, showcasing the potential therapeutic applications of marine-derived peptides containing 2-amino-3,3-dimethylbutanoic acid hydrobromide or its analogs in antiviral research (SoestvanR.W. et al., 1999).

Hydrogel Formation and 3-D Networks

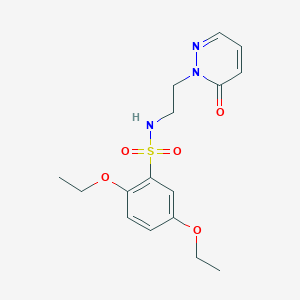

Amphiphilic sulfamide showing strong ability to form two-dimensional sheet-like assemblies due to hydrogen-bond networks between sulfamide moieties. Upon protonation, it effectively induces hydrogelation, forming a translucent, self-standing hydrogel. This novel mode of three-dimensional networks formed by hydrogen-bond-directed 2-D sheet assemblies has implications for creating stable hydrogels with potential applications in biomedicine and material science (Kabashima S. et al., 2013).

Schiff's Bases as Corrosion Inhibitors

Schiff's bases derived from lysine (an amino acid) and various aldehydes have been evaluated as corrosion inhibitors for mild steel in acidic solutions. These bases, including compounds related to this compound, exhibit high inhibition efficiency, acting as cathodic type inhibitors. Their adsorption on mild steel surfaces follows Langmuir adsorption isotherms, highlighting the potential of amino acid-derived Schiff's bases in corrosion protection applications (Gupta N. et al., 2016).

Hydrophobicity Studies in Amino Acids

Research on the hydrophobicity of amino-acid molecules, including those similar to this compound, has provided insights into the solvation behaviors in various solvent mixtures. These studies help understand the fundamental properties of amino acids and their derivatives, contributing to fields like protein chemistry and pharmacology (Booij M. et al., 1982).

Properties

IUPAC Name |

2-amino-3,3-dimethylbutanoic acid;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.BrH/c1-6(2,3)4(7)5(8)9;/h4H,7H2,1-3H3,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZZGELWAGRDDRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)N.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Hydroxypyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2685032.png)

![(Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2685033.png)

![5-(2,3-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2685041.png)

![4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2685043.png)

![(3aR,7aS)-2,2-dimethyl-3a,7a-dihydro-5,5'-bibenzo[d][1,3]dioxole (racemic)](/img/structure/B2685046.png)